molecular formula C23H36O4 B13976827 Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate

Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate

Cat. No.: B13976827
M. Wt: 376.5 g/mol
InChI Key: PZNFBLINFISYQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester typically involves the esterification of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-Dimethylethoxy)carbonyl]benzeneundecanoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

tert-butyl 4-(11-methoxy-11-oxoundecyl)benzoate

InChI

InChI=1S/C23H36O4/c1-23(2,3)27-22(25)20-17-15-19(16-18-20)13-11-9-7-5-6-8-10-12-14-21(24)26-4/h15-18H,5-14H2,1-4H3

InChI Key

PZNFBLINFISYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCC(=O)OC

Origin of Product

United States

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